

coordination chemistry of nickel formate

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An In-depth Technical Guide to the Coordination Chemistry of Nickel Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel formate, the nickel(II) salt of formic acid, is a foundational compound in the study of coordination chemistry and materials science. Typically encountered as the pale green crystalline solid, nickel(II) formate dihydrate, Ni(HCOO)₂·2H₂O, it serves as a versatile precursor for the synthesis of metallic nickel catalysts, coordination polymers, and metalorganic frameworks (MOFs)[1][2]. The simplicity of the formate ligand, the smallest carboxylate, allows for the formation of structurally diverse and magnetically interesting frameworks, making it a subject of significant academic and industrial research[3]. This guide provides a comprehensive technical overview of its synthesis, structural characteristics, physicochemical properties, and key applications, with a focus on the underlying coordination chemistry.

Synthesis of Nickel Formate Complexes

The synthesis of **nickel formate** is typically achieved through straightforward acid-base or metathesis reactions. Common methods include the reaction of nickel(II) salts like nickel acetate, hydroxide, or carbonate with formic acid, or the double displacement reaction between an aqueous solution of a nickel salt (e.g., nickel sulfate) and a soluble formate salt (e.g., sodium formate)[2][4][5].

A prevalent laboratory-scale method involves the reaction of nickel(II) acetate with formic acid in an aqueous solution[4][6]. The higher solubility of the acetate precursor compared to the



formate product facilitates an easy workup and isolation of pure **nickel formate** dihydrate[4].



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Caption: General workflow for the synthesis of nickel(II) formate dihydrate.

Structural Chemistry and Coordination Modes

The coordination chemistry of **nickel formate** is best exemplified by the well-characterized structure of its dihydrate, $[Ni(HCOO)_2(H_2O)_2]n$.

Crystal Structure of Nickel(II) Formate Dihydrate

Nickel(II) formate dihydrate crystallizes in the monoclinic P21/c space group, forming a complex three-dimensional coordination polymer[5][6][7]. A key feature of this structure is the presence of two crystallographically distinct nickel(II) cations, both residing on centers of inversion and exhibiting distorted octahedral coordination geometries[6][7].

- Ni1 Site: This nickel ion is coordinated exclusively by six oxygen atoms from six different bridging formate ligands, creating a [NiO₆] core[7].
- Ni2 Site: This second nickel ion is coordinated by four oxygen atoms from aqua (water) ligands and two oxygen atoms from two formate ligands, resulting in a [NiO₂(H₂O)₄] coordination sphere[7].

The formate anions act as bridging ligands, linking the two types of nickel centers into a robust 3D framework, which is further stabilized by a network of hydrogen bonds between the coordinated water molecules and formate oxygen atoms[6][7].

Caption: The two distinct octahedral coordination environments of Ni(II) ions.

Table 1: Crystallographic Data for Nickel(II) Formate Dihydrate



Parameter	Value	Reference(s)
Chemical Formula	[Ni(HCOO) ₂ (H ₂ O) ₂]	[7]
Formula Weight	184.78 g/mol	[7]
Crystal System	Monoclinic	[2][7]
Space Group	P21/c	[5][7]
a (Å)	8.5951 (1)	[8]
b (Å)	7.0202 (3)	[5][7]
c (Å)	9.2152 (2)	[8]
β (°)	97.551 (1)	[5][7]
Volume (ų)	551.92 (2)	[7]
Z	4	[7]

| Calculated Density (Mg m $^{-3}$) | 2.228 |[7] |

Table 2: Selected Interatomic Distances (Å) in Nickel(II) Formate Dihydrate

Bond	Distance (Å)	Description	Reference(s)
Ni1-O	2.05 - 2.08	Coordinated to six formate oxygens	[5]
Ni2–O (formate)	~2.07	Coordinated to two formate oxygens	[5]

| Ni2-O (water) | 2.03 - 2.06 | Coordinated to four water oxygens |[5] |

Coordination Modes of the Formate Ligand

The formate anion is a versatile bridging ligand capable of adopting several coordination modes. In nickel-formate frameworks, the most common are the anti-anti and syn-anti bridging modes, which are crucial in determining the dimensionality and magnetic properties of the

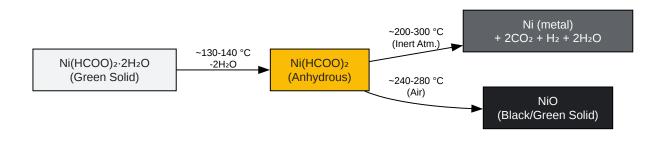


resulting coordination polymer[3][9]. These bridging modes can link multiple metal centers, leading to the formation of 1D chains, 2D layers, or 3D frameworks[3][9].

Physicochemical Properties Thermal Properties

The thermal decomposition of nickel(II) formate dihydrate is a well-studied, multi-step process. The specific products depend critically on the atmosphere under which the decomposition is performed[3][10].

- Dehydration: In the first step, the two water molecules of hydration are lost. This typically occurs in the range of 130–140 °C to form anhydrous **nickel formate**, Ni(HCOO)₂[2].
- Decomposition: The anhydrous salt subsequently decomposes at higher temperatures.
 - In an inert or reducing atmosphere (e.g., N₂, vacuum): Decomposition occurs around 200–300 °C to yield finely divided, highly pure metallic nickel powder along with gaseous byproducts like CO₂, H₂, and H₂O[1][2].
 - In an oxidizing atmosphere (e.g., air): The decomposition proceeds at a slightly higher temperature range (e.g., 240-280 °C) and results in the formation of nickel(II) oxide (NiO) as the final solid product[3][10].



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Caption: Thermal decomposition pathways of Ni(HCOO)₂·2H₂O in different atmospheres.



Table 3: Thermal Decomposition Stages of Nickel(II) Formate Dihydrate

Stage	Temperatur e Range (°C)	Atmospher e	Process	Final Solid Product	Reference(s
1	130 - 140	Air / Inert	Dehydratio n	Ni(HCOO)2	[2]
2a	200 - 300	Inert / Vacuum	Decompositio n	Ni (metal)	[1][2]

| 2b | 238 - 280 | Air | Decomposition & Oxidation | NiO |[3] |

Magnetic Properties

Nickel(II) formate and its coordination polymers often exhibit interesting magnetic properties, primarily dominated by antiferromagnetic interactions between adjacent Ni²⁺ centers[3][4]. The small size of the formate ligand allows for relatively short Ni-Ni distances within the crystal lattice, facilitating magnetic exchange coupling[3]. The nature and strength of this coupling are highly dependent on the specific bridging mode of the formate ligand and the resulting Ni-O-C-O-Ni pathway. In some complex frameworks, phenomena such as spin-canting and transitions from paramagnetic to antiferromagnetic states at low temperatures have been observed[9][11].

Spectroscopic Properties

Infrared (IR) spectroscopy is a key tool for characterizing **nickel formate**. The spectrum shows characteristic bands for the formate ligand and the water of hydration.

Table 4: Representative FTIR Vibrational Assignments for Nickel(II) Formate Dihydrate



Wavenumber (cm ⁻¹)	Assignment	Description	Reference(s)
~3400 (broad)	ν(Ο-Η)	Stretching vibration of coordinated water molecules	[1]
~2900	ν(C-H)	C-H stretching of the formate ligand	[12]
~1630	δ(H-O-H)	Bending vibration of coordinated water molecules	[2]
~1560	vas(COO)	Asymmetric stretching of the carboxylate group	[9]
~1400	ν _s (COO)	Symmetric stretching of the carboxylate group	[7]
~770	δ(O-C-O)	O-C-O bending (scissoring) of the formate ligand	[7]

| ~500-600 | ν (Ni-O) | Stretching vibrations of the nickel-oxygen bonds |[13] |

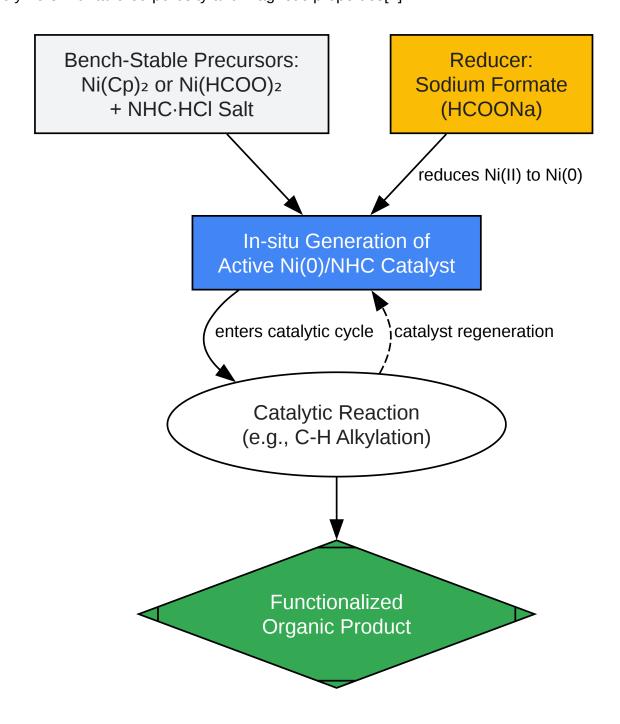
Applications

The primary application of **nickel formate** stems from its utility as a thermal decomposition precursor.

• Catalyst Preparation: It is widely used for the production of finely divided, high-purity nickel metal powders, which are highly active catalysts for hydrogenation reactions, particularly in the food industry for oil and fat processing[1][2][14].



- Advanced Catalysis: In modern organic synthesis, nickel formate is used for the in situ
 generation of active Ni(0) catalysts. This approach avoids the need to handle air-sensitive
 Ni(0) precatalysts and has been successfully applied to C-H functionalization and visiblelight-driven carboxylation reactions[15][16].
- Materials Science: **Nickel formate** serves as a versatile building block in coordination chemistry for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with tailored porosity and magnetic properties[1].





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Caption: In-situ generation of a Ni(0) catalyst from a formate precursor.

Experimental Protocols Synthesis of Nickel(II) Formate Dihydrate via Acetate Route[6]

- Dissolution: Dissolve 500 mg of nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) in 2 mL of deionized water in a 15x100 mm test tube.
- Heating: Gently heat the mixture in a water bath at 60-80 °C with stirring until a clear green solution is obtained (typically < 5 minutes).
- Reaction: To the warm solution, add 1 mL of 99% formic acid.
- Precipitation: Cool the test tube in an ice bath. Add 3 mL of 96% ethanol while stirring to induce the precipitation of a light green microcrystalline solid.
- Isolation: Collect the precipitate by vacuum filtration.
- Washing: Wash the product sequentially with ethanol (3 x 2 mL) and diethyl ether (2 x 2 mL).
- Drying: Dry the final product, Ni(HCOO)₂·2H₂O, in air. The typical yield is around 85%.

Thermogravimetric Analysis (TGA)

- Sample Preparation: Accurately weigh 5-10 mg of the Ni(HCOO)₂·2H₂O sample into an appropriate TGA crucible (e.g., alumina or platinum).
- Instrument Setup: Place the crucible in the TGA instrument.
- Atmosphere: Purge the furnace with the desired gas (e.g., high-purity nitrogen for inert conditions or dry air for oxidizing conditions) at a constant flow rate (e.g., 50-100 mL/min).
- Temperature Program: Heat the sample from room temperature to a final temperature of ~600 °C at a constant heating rate (e.g., 10 °C/min).



 Data Analysis: Record the mass loss as a function of temperature. Analyze the resulting TG curve to identify the distinct decomposition steps (dehydration and decomposition) and determine the residual mass percentage to confirm the final product (Ni or NiO).

Single-Crystal X-ray Diffraction (General Protocol)

- Crystal Selection: Under a microscope, select a suitable single crystal of Ni(HCOO)₂·2H₂O with well-defined faces and no visible defects.
- Mounting: Mount the crystal on a goniometer head using a cryoloop and a small amount of paratone oil.
- Data Collection: Place the mounted crystal on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
- Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities. Apply corrections for factors such as Lorentz-polarization effects and absorption.
- Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data using full-matrix least-squares methods to optimize atomic coordinates, and thermal parameters until convergence is reached. The final refined structure provides precise bond lengths, angles, and crystallographic parameters.

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